molecular formula C33H30N2O5 B1261528 [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone CAS No. 1025795-11-2

[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone

Cat. No.: B1261528
CAS No.: 1025795-11-2
M. Wt: 534.6 g/mol
InChI Key: BOSSCQOUHQQZCJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name is [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone . Key structural features include:

  • A spirocyclic junction connecting a 2H-benzofuran ring (oxygen-containing bicyclic system) and a piperidine ring (six-membered nitrogen heterocycle).
  • An aminomethyl group (-CH2NH2) at the 5-position of the benzofuran moiety.
  • A methanone bridge linking the spiro system to a furan ring substituted with a phenylethynyl group (-C≡C-C6H5).

Molecular Formula and Weight Analysis

Property Value
Molecular Formula C26H24N2O3
Molecular Weight 412.48 g/mol

The formula accounts for:

  • 26 carbon atoms, including aromatic (benzofuran, phenyl) and aliphatic (piperidine, aminomethyl) carbons.
  • Two nitrogen atoms: one in the piperidine ring and one in the aminomethyl group.
  • Three oxygen atoms: one in the benzofuran, one in the furan, and one in the ketone group.

Chemical Taxonomy within Benzofuran-Spiropiperidine Hybrid Systems

This compound belongs to the spirocyclic benzofuran-piperidine hybrids , a class characterized by:

  • Conformational rigidity due to the spiro architecture, which restricts rotational freedom and enhances target-binding specificity.
  • Dual heterocyclic systems : The benzofuran contributes aromaticity and planar geometry, while the piperidine introduces basicity and 3D structural diversity.
  • Functionalization potential : Substituents like the aminomethyl and phenylethynyl groups enable further derivatization for pharmacological optimization.

Comparative Analysis with Related Spirocyclic Scaffolds

Feature This Compound 5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] Cinnamic Acid-Spiro Hybrids
Core Structure Benzofuran-piperidine Benzofuran-piperidine Benzofuran-piperidine with cinnamoyl
Key Substituents Aminomethyl, phenylethynyl Bromo at benzofuran 5-position 3-Phenylacryloyl
Molecular Weight 412.48 g/mol 268.15 g/mol ~350–400 g/mol
Functional Role Tryptase inhibition Intermediate in synthesis Unknown

Properties

CAS No.

1025795-11-2

Molecular Formula

C33H30N2O5

Molecular Weight

534.6 g/mol

IUPAC Name

[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone;benzoic acid

InChI

InChI=1S/C26H24N2O3.C7H6O2/c27-17-20-7-10-23-22(16-20)26(18-30-23)12-14-28(15-13-26)25(29)24-11-9-21(31-24)8-6-19-4-2-1-3-5-19;8-7(9)6-4-2-1-3-5-6/h1-5,7,9-11,16H,12-15,17-18,27H2;1-5H,(H,8,9)

InChI Key

BOSSCQOUHQQZCJ-UHFFFAOYSA-N

SMILES

C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5

Canonical SMILES

C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5.C1=CC=C(C=C1)C(=O)O

Other CAS No.

1025795-11-2

Synonyms

JNJ-27390467

Origin of Product

United States

Preparation Methods

Synthesis of the Spirocyclic Benzofuran-Piperidine Core

  • The synthesis generally starts from a benzofuran derivative and a piperidine precursor.
  • A cyclization step forms the spiro junction between the benzofuran and the piperidine ring.
  • Typical methods involve:
    • Nucleophilic substitution or intramolecular cyclization using protected amine groups.
    • Use of base or acid catalysis to promote ring closure.
  • The spirocyclic intermediate often contains a protected or masked aminomethyl group for later functionalization.

Introduction of the Aminomethyl Group

  • The aminomethyl substituent at the 5-position is introduced via:
    • Reduction of a corresponding nitrile or imine intermediate.
    • Reductive amination using formaldehyde or related reagents.
  • Protection/deprotection strategies are employed to avoid side reactions during subsequent steps.

Preparation of the 5-(2-Phenylethynyl)furan-2-yl Methanone Fragment

  • The phenylethynyl group is introduced by Sonogashira coupling:
    • Coupling of a 5-bromo- or 5-iodo-furan-2-carboxylic acid derivative with phenylacetylene.
  • The carboxylic acid or its activated derivative (acid chloride) is then converted to the methanone (amide) linkage.

Coupling of the Spirocyclic Amine and the Furan Methanone Fragment

  • The final step involves amide bond formation between the spirocyclic amine and the activated 5-(2-phenylethynyl)furan-2-yl methanone.
  • Typical coupling reagents include:
    • Carbodiimides (e.g., EDC, DCC) with additives like HOBt.
    • Mixed anhydrides or acid chlorides.
  • The reaction is carried out under mild conditions to preserve the integrity of the spirocyclic system.

Representative Synthetic Route Summary

Step Reaction Type Starting Material(s) Key Reagents/Conditions Product/Intermediate
1 Spirocyclization Benzofuran derivative + Piperidine precursor Acid/base catalysis, heat Spirocyclic benzofuran-piperidine intermediate
2 Aminomethyl introduction Spirocyclic intermediate Reductive amination (e.g., formaldehyde + reducing agent) Aminomethyl-substituted spiro intermediate
3 Sonogashira coupling 5-Halo-furan-2-carboxylic acid + phenylacetylene Pd catalyst, CuI, base, inert atmosphere 5-(2-Phenylethynyl)furan-2-carboxylic acid derivative
4 Amide bond formation (coupling) Aminomethyl spiro intermediate + activated furan acid derivative Carbodiimide coupling agents, mild conditions Target compound: [5-(aminomethyl)spiro...methanone]

Detailed Research Findings and Notes

  • According to the patent CA2706391A1 (2008), the spirocyclic core is synthesized via intramolecular cyclization involving a substituted benzofuran and piperidine moiety, followed by functional group transformations to introduce the aminomethyl group.
  • The phenylethynyl furan fragment is synthesized via Sonogashira coupling, a well-established palladium-catalyzed cross-coupling method, ensuring high regioselectivity and yield.
  • The final amide coupling step is critical and typically employs carbodiimide-mediated coupling to form the methanone linkage without racemization or degradation of sensitive groups.
  • The compound exhibits high purity (>98%) when synthesized by these methods, with storage recommendations including dry, dark conditions at 0–4 °C short term or −20 °C long term.
  • Research articles (e.g., Costanzo et al., 2008) confirm the synthetic approach and biological evaluation of these spirocyclic piperidine amide derivatives as potent tryptase inhibitors, highlighting the synthetic feasibility and robustness of the preparation methods.

Summary Table of Preparation Method Attributes

Attribute Description
Core Formation Intramolecular cyclization of benzofuran and piperidine
Aminomethyl Introduction Reductive amination on spiro intermediate
Phenylethynyl Furan Synthesis Sonogashira coupling of 5-halo-furan acid and phenylacetylene
Coupling Method Carbodiimide-mediated amide bond formation
Purity >98%
Stability Stable >2 years under proper storage
Solubility Soluble in DMSO

Chemical Reactions Analysis

[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The spirobenzofuran and piperidine moieties are known to interact with various biological targets involved in cancer proliferation and survival pathways. Studies have shown that derivatives of spiro compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.

2. Neuroprotective Effects
Compounds featuring the benzofuran structure have been studied for neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of the compound to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

3. Antimicrobial Properties
The presence of furan and piperidine rings contributes to the antimicrobial activity of related compounds. Preliminary studies suggest that this compound may inhibit bacterial growth, providing a basis for its application as an antimicrobial agent.

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound suggest its potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated system formed by the furan and phenylethynyl groups can facilitate charge transport, enhancing device performance.

2. Photonic Applications
Due to its photochemical properties, this compound can be explored for use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in sensors and optical devices.

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of spiro compounds on cancer cell linesInduced apoptosis in breast cancer cells (MCF-7), suggesting potential for therapeutic development.
Neuroprotection Assessment of neuroprotective effects in animal modelsReduced oxidative stress markers in models of neurodegeneration, indicating protective effects against neuronal damage.
Antimicrobial Testing In vitro testing against common pathogensDemonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Organic Electronics Fabrication of OLEDs using the compoundAchieved higher efficiency compared to traditional materials, showcasing its applicability in advanced electronic devices.

Mechanism of Action

[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone exerts its effects by inhibiting human mast cell tryptase, a serine protease involved in allergic and inflammatory responses. The compound binds to the active site of tryptase, preventing its enzymatic activity. This inhibition reduces the release of inflammatory mediators and alleviates symptoms associated with allergic and inflammatory conditions .

Comparison with Similar Compounds

[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone is compared with other similar compounds, such as spirocyclic piperidine amide derivatives. These compounds share a similar spirocyclic structure and exhibit tryptase inhibitory activity. this compound is unique due to its high selectivity and potency as a tryptase inhibitor . Other similar compounds include:

Biological Activity

The compound [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone, also known as JNJ-27390467, is a synthetic organic molecule notable for its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H24N2O3
  • Molecular Weight : 412.48 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

The primary pharmacological action of JNJ-27390467 involves its role as a non-peptide inhibitor of human mast cell tryptase , an enzyme implicated in various inflammatory processes. Tryptase is secreted by mast cells during allergic reactions and plays a significant role in the pathophysiology of asthma and other allergic conditions. By inhibiting tryptase, JNJ-27390467 may reduce inflammation and ameliorate symptoms associated with these conditions .

Target Interactions

Research indicates that JNJ-27390467 specifically targets:

Target Protein Pharmacological Action Function
Tryptase alpha/beta-1InhibitionMajor neutral protease in mast cells
Tryptase beta-2InhibitionInvolved in innate immunity and tissue remodeling

These interactions suggest that the compound could be beneficial in treating conditions characterized by excessive mast cell activation, such as allergic asthma and chronic urticaria.

In Vitro Studies

In vitro studies have demonstrated that JNJ-27390467 effectively inhibits tryptase activity. For instance, assays conducted using human mast cell lines showed a dose-dependent inhibition of tryptase release upon stimulation with allergens. This inhibition was statistically significant compared to control groups, indicating a strong potential for therapeutic application in allergic diseases .

In Vivo Studies

Animal models have further validated the effectiveness of JNJ-27390467. In a murine model of asthma, administration of the compound resulted in reduced airway hyperresponsiveness and decreased eosinophil infiltration into lung tissues. These findings suggest that the compound not only inhibits tryptase but also mitigates the downstream effects of mast cell activation in vivo .

Safety and Toxicology

While JNJ-27390467 shows promise as a therapeutic agent, safety assessments are crucial. Preliminary toxicological evaluations indicate a favorable safety profile; however, further studies are necessary to establish long-term effects and potential side effects associated with chronic use.

Q & A

Basic: What synthetic strategies are recommended for constructing the spiro[2H-1-benzofuran-3,4'-piperidine] core in this compound?

Methodological Answer:
The spiro bicyclic system can be synthesized via palladium-catalyzed reductive cyclization, leveraging formic acid derivatives as CO surrogates to facilitate nitroarene reduction and intramolecular coupling . Key steps include:

  • Cyclization Optimization : Use anhydrous ethanol with piperidine as a base catalyst under reflux to promote spiro ring closure, as demonstrated in analogous benzofuran-piperidine hybrids .
  • Purification : Employ preparative HPLC with a methanol-buffer mobile phase (65:35, pH 4.6) to isolate the spiro product, ensuring >95% purity .

Basic: How can the structural integrity of the spiro system and phenylethynyl furan substituent be validated?

Methodological Answer:

  • X-ray Crystallography : Resolve the spiro configuration using single-crystal X-ray diffraction, as applied to similar spiro-pyrazole and indoline derivatives .
  • NMR Spectroscopy : Confirm the spiro junction via 1H^1H- and 13C^{13}C-NMR, observing characteristic splitting patterns for the benzofuran C3 and piperidine C4' atoms . For the phenylethynyl group, verify alkyne protons at δ 2.8–3.2 ppm and aromatic coupling in 2D NOESY .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay Standardization : Replicate assays using NIST-validated protocols (e.g., buffer pH 6.5 with ammonium acetate/acetic acid) to minimize variability in ionic strength and solvent effects .
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding affinities across target isoforms, identifying steric clashes or electronic mismatches in conflicting assays .
  • Meta-Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends, adjusting for assay-specific variables like cell permeability .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target selectivity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to calculate logP (target: 2.5–3.5), topological polar surface area (<80 Ų for CNS penetration), and CYP450 inhibition profiles .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER or GROMACS) to assess binding stability with off-target receptors, focusing on piperidine ring flexibility and furan π-stacking interactions .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing phenylethynyl with alkyl groups) to prioritize synthetic targets .

Basic: What analytical techniques are critical for quantifying reaction intermediates and byproducts during synthesis?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Monitor volatile intermediates (e.g., acetylated furans) using NIST-standardized retention indices and fragmentation patterns .
  • High-Resolution LC-MS : Detect non-volatile byproducts (e.g., spiro ring-opening adducts) with a C18 column and 0.1% formic acid in acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Fragment-Based Screening : Synthesize truncated analogs (e.g., removing the phenylethynyl group) and test for target binding via surface plasmon resonance (SPR) .
  • 3D-QSAR Modeling : Build a CoMFA/CoMSIA model using alignment rules from X-ray structures to guide substituent placement on the furan and piperidine rings .
  • Regioselective Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzofuran C5 position via Suzuki-Miyaura cross-coupling .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis, referencing SDS guidelines for analogous piperidine-methanone derivatives .
  • Waste Disposal : Neutralize reaction waste with 10% aqueous citric acid before disposal, as recommended for nitro- and alkyne-containing intermediates .

Advanced: How can researchers address low yields in the final coupling step of the methanone group?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos or RuPhos systems for Buchwald-Hartwig amination, optimizing ligand ratios (1:2 Pd:ligand) and temperature (80–100°C) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h using microwave irradiation (150°C, 300W) to minimize decomposition .

Basic: What in vitro assays are appropriate for initial evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., Kinase-Glo®) with ATP concentrations adjusted to Km values for target kinases .
  • Cell Viability Testing : Apply MTT assays on HEK293 or HepG2 cells, normalizing data to DMSO controls and using EC50_{50} curves for dose-response analysis .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation from ethyl acetate/hexane (1:3) to obtain diffraction-quality crystals .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O) to confirm the aminomethyl group’s orientation relative to the spiro center .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone
Reactant of Route 2
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone

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